molecular formula C17H16N2O3S B12670958 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate CAS No. 199172-78-6

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate

Cat. No.: B12670958
CAS No.: 199172-78-6
M. Wt: 328.4 g/mol
InChI Key: NCLQAIJHQQODQZ-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form the intermediate 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl chloroformate. This intermediate is then reacted with benzylamine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .

Chemical Reactions Analysis

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate can be compared with other benzothiazole derivatives, such as:

    2-(2-benzothiazolyl)acetic acid: Known for its herbicidal activity.

    3-(2-pyridyl)-benzothiazol-2-one: Used as a lead scaffold for herbicides.

    2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethoxy]ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate: Exhibits antimicrobial properties.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Properties

CAS No.

199172-78-6

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate

InChI

InChI=1S/C17H16N2O3S/c20-16-14-8-4-5-9-15(14)23-19(16)10-11-22-17(21)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,21)

InChI Key

NCLQAIJHQQODQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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